Mangostenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

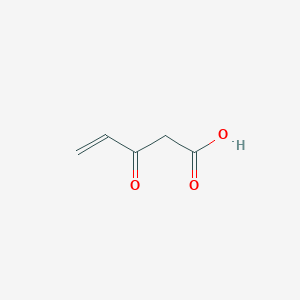

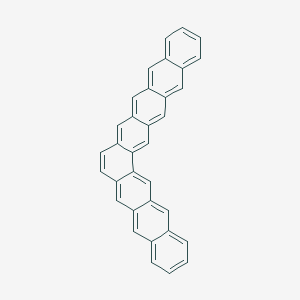

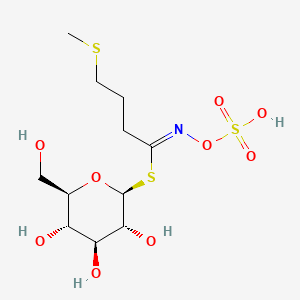

Mangostenol belongs to the class of organic compounds known as 8-prenylated xanthones. These are organic compounds containing a C5-isoprenoid group linked to a xanthone moiety at the 8-position. Xanthone is a tricyclic compound made up of two benzene rings linearly fused to each other through a pyran ring that carries a ketone group. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in fruits and purple mangosteen. This makes this compound a potential biomarker for the consumption of these food products.

Aplicaciones Científicas De Investigación

Antioxidant Properties

Mangosteen pericarp extracts contain phenolic acids, effective in preventing oxidative stress. High-performance liquid chromatography demonstrated the potent antioxidant and free radical scavenging capabilities of these extracts, highlighting their potential as nutrients for health promotion (Zarena & Sankar, 2012). Additionally, mangosteen peel extract, rich in phenolic acids and flavonoids, has been recognized for its antioxidant properties and potential applications in food, pharmaceutical, and cosmetic products (Suttirak & Manurakchinakorn, 2014).

Anti-Cancer Activities

Mangosteen-derived polyphenolic xanthones, including α-Mangostin, demonstrate anti-cancer activities. They induce apoptosis and inhibit proliferation in cancer cells, targeting multiple signaling pathways involved in cell cycle modulation and apoptosis (Li, Thomas, & Johnson, 2013). Furthermore, α-Mangostin has shown promising effects in reducing tumor growth and lymph node metastasis in mammary cancer models, offering potential for breast cancer chemoprevention and treatment (Shibata et al., 2011).

Anti-Microbial and Anti-Inflammatory Applications

Extracts from mangosteen bark and fruit pericarp exhibit strong bacteriostatic and bactericidal effects against various Gram-positive bacteria, suggesting their potential as low-cost processing aids or sanitizers in the food industry (Palakawong, Sophanodora, Toivonen, & Delaquis, 2013). Procyanidin B2 from mangosteen pericarp demonstrates anti-inflammatory properties through lipopolysaccharide (LPS) binding and neutralization, highlighting its potential in developing antiendotoxin agents (Zheng, Yang, Lu, & Chen, 2021).

Role in Health Promotion

Mangosteen and its constituents, such as xanthones, have exhibited diverse biological activities including anti-oxidant, anti-inflammatory, anti-allergy, and anti-cancer effects, making it a beneficial dietary supplement for overall human health (Karim & Tangpong, 2018).

Propiedades

Número CAS |

437711-43-8 |

|---|---|

Fórmula molecular |

C24H26O7 |

Peso molecular |

426.5 g/mol |

Nombre IUPAC |

1,3,6-trihydroxy-2-(2-hydroxy-3-methylbut-3-enyl)-7-methoxy-8-(3-methylbut-2-enyl)xanthen-9-one |

InChI |

InChI=1S/C24H26O7/c1-11(2)6-7-13-20-18(10-17(27)24(13)30-5)31-19-9-16(26)14(8-15(25)12(3)4)22(28)21(19)23(20)29/h6,9-10,15,25-28H,3,7-8H2,1-2,4-5H3 |

Clave InChI |

ATOPEAUOJODWMN-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(O2)C=C(C(=C3O)CC(C(=C)C)O)O)O)OC)C |

SMILES canónico |

CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(O2)C=C(C(=C3O)CC(C(=C)C)O)O)O)OC)C |

melting_point |

157-159°C |

Descripción física |

Solid |

Sinónimos |

mangostenol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

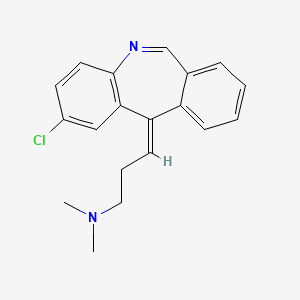

![2,3-Dihydro-N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]-3-(1-methylethyl)-2-oxo-1H-benzimidazole-1-carboxamide](/img/structure/B1238678.png)

![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B1238684.png)

![2-Benzylidenecycloheptanone O-[2-(diisopropylamino)ethyl]oxime](/img/structure/B1238698.png)